5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one
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Overview
Description
The compound 5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple hydroxyl groups, a ketone group, and a pyran ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of the pyran ring. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one: can be compared with other similar compounds, such as:
Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.
Flavonoids: Share the pyran ring and hydroxyl groups.
Terpenoids: Similar in having multiple hydroxyl groups and complex ring structures.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24-/m1/s1 |
InChI Key |
SOGONHOGEFLVPE-RNYKWATJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Origin of Product |
United States |
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